molecular formula C17H15Cl2N3O3S2 B2599846 (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 851080-41-6

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2599846
CAS No.: 851080-41-6
M. Wt: 444.35
InChI Key: WJTKOSSPHFRLAZ-JZJYNLBNSA-N
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Description

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a synthetic benzothiazole derivative of significant interest in medicinal chemistry and antimicrobial research. This compound features a planar benzothiazole heterocycle, a dimethylsulfamoyl group, and a benzamide moiety, a structural motif present in compounds with demonstrated biological activity . The specific stereochemistry indicated by the (Z) configuration at the imine bond can be critical for its molecular interactions and binding affinity. Compounds within this structural class have shown potent activity against drug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and methicillin-resistant Staphylococcus epidermis (MRSE), with some analogues exhibiting promising minimum inhibitory concentration (MIC) values . The 4,6-dichloro substitution pattern on the benzothiazole ring is a key pharmacophore often associated with enhanced electronic properties and binding interactions with biological targets, potentially through mechanisms involving enzyme inhibition or interference with bacterial cell wall synthesis. The dimethylsulfamoyl group is a common bioisostere found in various therapeutic agents, which can influence the molecule's solubility, pharmacokinetics, and ability to act as a enzyme inhibitor . This high-purity compound is intended for use in biochemical assay development, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of novel therapeutic candidates for antimicrobial and oncological research. It is provided For Research Use Only and is strictly not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(4,6-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O3S2/c1-21(2)27(24,25)12-6-4-10(5-7-12)16(23)20-17-22(3)15-13(19)8-11(18)9-14(15)26-17/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJTKOSSPHFRLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2Cl)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate thiourea derivatives with halogenated aromatic compounds under acidic or basic conditions.

    Introduction of the dichloro and methyl groups: Chlorination and methylation reactions are performed using reagents such as chlorine gas and methyl iodide, respectively.

    Formation of the ylidene linkage: This involves the condensation of the benzo[d]thiazole derivative with an appropriate aldehyde or ketone under basic conditions.

    Attachment of the dimethylsulfamoyl benzamide moiety: This step involves the reaction of the intermediate with N,N-dimethylsulfamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of electronegative groups like chlorine in the structure can enhance antibacterial activity against various pathogens, including both Gram-positive and Gram-negative bacteria. Studies have shown that compounds similar to (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide demonstrate effective inhibition against:

  • Bacteria : Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
  • Fungi : Candida albicans and Aspergillus niger.

Anticancer Potential

The compound's structural features suggest potential anticancer activities. Thiazole derivatives have been studied for their ability to inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further research is required to elucidate the specific pathways involved in its anticancer effects.

Case Studies

  • Antibacterial Screening : A study evaluated the antibacterial efficacy of thiazole derivatives against several bacterial strains using the serial dilution method. The results indicated that compounds with specific substitutions exhibited enhanced activity compared to standard antibiotics like norfloxacin .
  • Antifungal Activity Evaluation : In another study, various thiazole-based compounds were tested for antifungal activity against Candida species. Results highlighted that certain derivatives showed promising antifungal properties, which could be attributed to their structural configurations .

Analytical Techniques

To characterize (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide, several analytical techniques are employed:

  • Infrared Spectroscopy (IR) : Used to identify functional groups present in the compound.
  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and dynamics.
  • Mass Spectrometry (MS) : Confirms molecular weight and purity.

Mechanism of Action

The mechanism of action of (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Implications

  • The target compound’s chlorinated benzo[d]thiazole scaffold may confer unique bioactivity compared to triazole or thiadiazole analogs, particularly in antimicrobial or kinase inhibition contexts.
  • Its dimethylsulfamoyl group could improve solubility over halogenated derivatives (e.g., [7–9]), making it a candidate for drug development .

Biological Activity

(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a benzo[d]thiazole moiety and a sulfamoyl group, suggests a variety of biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₃H₁₀Cl₂N₄O₂S
  • Molecular Weight : 327.18 g/mol

The presence of dichloro groups enhances its pharmacological properties, making it a candidate for further research in therapeutic applications. The structural features include:

  • A benzo[d]thiazole ring
  • A sulfamoyl group attached to the benzamide

Synthesis

The synthesis of (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide typically involves multi-step organic reactions. Key steps include:

  • Formation of the thiazole ring through reactions of anilines with thioamides.
  • Coupling with a dimethylsulfamoyl derivative to produce the final compound.

Optimization techniques such as microwave-assisted synthesis can enhance yields and reduce reaction times.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various pathogens:

  • Bacterial Activity : Effective against Escherichia coli and Staphylococcus aureus.
  • Fungal Activity : Shows activity against Aspergillus niger and Aspergillus oryzae.

The antimicrobial efficacy is often evaluated using the cup plate method at concentrations around 1 µg/mL in DMF (Dimethylformamide) .

Anticancer Potential

Thiazole derivatives have been recognized for their anticancer activities. Studies suggest that (Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The exact mechanism of action for this compound is not fully understood but is hypothesized to involve:

  • Inhibition of specific enzymes or receptors linked to microbial growth.
  • Interaction with cellular pathways that regulate apoptosis in cancer cells.

Case Studies and Research Findings

StudyFindings
Prajapati et al. (2011)Evaluated various thiazole derivatives for antibacterial activity; compounds showed significant inhibition against pathogenic bacteria .
MDPI Study (2009)Investigated the synthesis of related thiazole compounds; highlighted their potential as anticancer agents .
Molecular Docking StudiesIndicated strong binding interactions with target proteins involved in microbial resistance .

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